

## Ilicicolin H: A Technical Guide to its Antifungal Activity Spectrum

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal properties of **Ilicicolin H**, a natural product isolated from fungi such as Cylindrocladium ilicicola and Gliocadium roseum.[1][2] **Ilicicolin H** has demonstrated potent, broad-spectrum antifungal activity against a range of clinically relevant pathogens, including species of Candida, Cryptococcus, and Aspergillus.[2][3][4] Its unique mechanism of action, targeting the mitochondrial respiratory chain, makes it a subject of significant interest for the development of novel antifungal therapeutics.

## **Quantitative Antifungal Activity**

**Ilicicolin H** exhibits a wide range of inhibitory activity against various fungal species. The minimum inhibitory concentration (MIC) values, a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, are summarized below. The activity of **Ilicicolin H** is notably dependent on the carbon source used in the testing media; its potency is significantly higher in media containing a non-fermentable carbon source like glycerol, underscoring its mechanism of action through the inhibition of respiration.



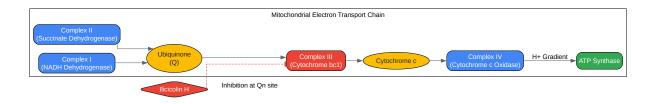
Fungal Species	Strain(s)	MIC (μg/mL)	Notes
Candida albicans	MY 1055	0.04	
Candida albicans	MY 2301	0.31	Fluconazole-resistant strain.
Candida albicans	ATCC10231	6.3	
Candida species (various)	-	0.01 - 5.0	
Candida glabrata	CLY 574	0.63	
Candida krusei	CLY 549	0.01	
Cryptococcus species	-	0.1 - 1.56	Generally superior to comparator drugs.
Cryptococcus neoformans	MY 2061	0.1	
Aspergillus fumigatus	-	0.08	
Aspergillus flavus	-	Resistant	
Saccharomyces cerevisiae	MY 2141	>50 (glucose media)	_
Saccharomyces cerevisiae	MY 2141	0.012 (glycerol media)	-

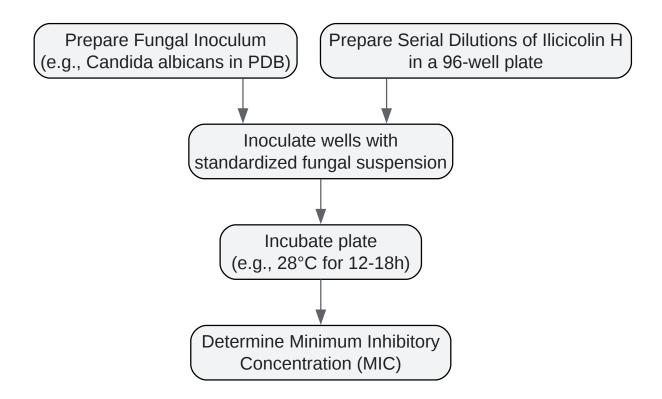
# Mechanism of Action: Inhibition of Mitochondrial Respiration

**Ilicicolin H** exerts its antifungal effect through the highly selective inhibition of the mitochondrial cytochrome bc1 complex, also known as Complex III of the electron transport chain. This inhibition disrupts the transfer of electrons, halting ATP synthesis and leading to cellular demise. **Ilicicolin H** binds to the Qn site of the cytochrome bc1 complex, a different binding location than the well-known inhibitor antimycin. Notably, **Ilicicolin H** displays a remarkable selectivity for the fungal enzyme, with over 1000-fold greater inhibition of the fungal

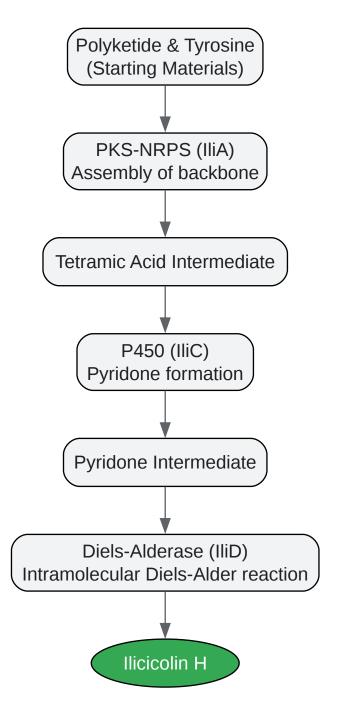


cytochrome bc1 complex compared to the equivalent in rat liver. The 50% inhibitory concentration (IC50) against the C. albicans NADH:cytochrome c oxidoreductase is approximately 0.8 ng/mL, while for the rat liver enzyme it is 1500 ng/mL.









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### References

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- To cite this document: BenchChem. [Ilicicolin H: A Technical Guide to its Antifungal Activity Spectrum]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b088590#ilicicolin-h-spectrum-of-antifungal-activity]

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